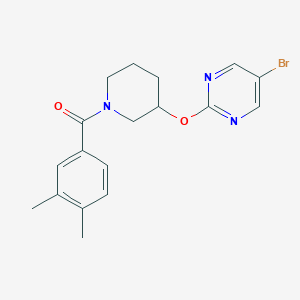
(3-((5-溴嘧啶-2-基)氧基)哌啶-1-基)(3,4-二甲基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C18H20BrN3O2 and its molecular weight is 390.281. The purity is usually 95%.
BenchChem offers high-quality (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒研究
该化合物有望作为开发新型抗病毒剂的支架。 类似结构的衍生物已被合成并针对包括流感和单纯疱疹病毒在内的各种病毒进行测试 。溴嘧啶部分可能对抗病毒活性至关重要,对该核心结构的修饰可能导致有效的抗病毒药物。
生物活性
The compound (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone is a complex organic molecule that integrates a bromopyrimidine moiety, a piperidine ring, and a dimethylphenyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C20H22BrN3O, with a molecular weight of 442.3 g/mol. The presence of the bromine atom in the pyrimidine ring can significantly influence its reactivity and biological interactions. The structure is illustrated below:
| Component | Description |
|---|---|
| Molecular Formula | C20H22BrN3O |
| Molecular Weight | 442.3 g/mol |
| CAS Number | 2034327-13-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromopyrimidine moiety may facilitate hydrogen bonding and π-π stacking interactions, while the piperidine ring enhances hydrophobic interactions, potentially increasing binding affinity to target sites.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing bromopyrimidine derivatives. For example, similar structures have shown significant cytotoxicity against various cancer cell lines. The SAR analysis indicates that the substitution patterns on the phenyl ring play a crucial role in modulating activity.
A study reported that compounds with a piperidine and bromopyrimidine scaffold exhibited potent antiproliferative effects against cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Anticonvulsant Activity
Some derivatives related to this compound have been evaluated for anticonvulsant properties. For instance, compounds featuring similar structural motifs demonstrated effective protection against seizures in animal models . The presence of electron-donating groups on the aromatic rings was found to enhance activity.
Study 1: Antiproliferative Activity
A recent investigation into the antiproliferative effects of related compounds revealed that those incorporating both piperidine and bromopyrimidine exhibited significant growth inhibition in cancer cell lines such as HT29 and Jurkat. The study utilized molecular dynamics simulations to elucidate binding interactions at the protein level, confirming that hydrophobic contacts were predominant in their mechanism of action .
Study 2: SAR Analysis
A comprehensive SAR analysis was conducted on various analogues of bromopyrimidine-based compounds. It was found that modifications on the phenyl ring, particularly dimethyl substitutions, markedly influenced cytotoxicity profiles across different cell lines . The findings underscored the importance of electronic properties in determining biological activity.
属性
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-5-6-14(8-13(12)2)17(23)22-7-3-4-16(11-22)24-18-20-9-15(19)10-21-18/h5-6,8-10,16H,3-4,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWAVSFKDWFSEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













